molecular formula C10H17ClN2O3 B13520600 tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

Cat. No.: B13520600
M. Wt: 248.70 g/mol
InChI Key: GRZHNGWDDVXKGP-UHFFFAOYSA-N
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Description

tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and an azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacological agent. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its use and the specific biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloroacetyl)carbamate
  • tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate

Uniqueness

tert-ButylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential pharmacological applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers.

Biological Activity

tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17ClN2O3
  • Molecular Weight : 248.70 g/mol
  • IUPAC Name : tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
  • Appearance : Typically appears as a white to yellow solid, soluble in various organic solvents.

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine under controlled conditions to prevent decomposition. This method allows for the formation of the desired carbamate derivative efficiently.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : It may interact with specific receptors involved in pain modulation and inflammation pathways, influencing physiological responses such as pain perception and inflammatory processes .
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may contribute to its analgesic and anti-inflammatory effects .

Pharmacological Properties

Research indicates that this compound exhibits:

  • Analgesic Effects : Preliminary studies suggest that it may modulate receptors in the central nervous system, leading to pain relief.
  • Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory conditions .
  • Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although further investigations are necessary to confirm these findings .

Study 1: Analgesic and Anti-inflammatory Effects

A study examined the effects of this compound on animal models of pain and inflammation. Results indicated a significant reduction in pain responses compared to control groups, suggesting its effectiveness as a potential analgesic agent .

Study 2: Enzyme Interaction Studies

In vitro studies focused on the compound's ability to inhibit specific enzymes related to inflammatory pathways. The results demonstrated a notable inhibitory effect on cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamateC10H17BrN2O3Analgesic, Anti-inflammatory
tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochlorideC9H19ClN2OAnalgesic, Antimicrobial

Properties

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)12-7-5-13(6-7)8(14)4-11/h7H,4-6H2,1-3H3,(H,12,15)

InChI Key

GRZHNGWDDVXKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=O)CCl

Origin of Product

United States

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